Cas no 2287259-89-4 (2-{[(Tert-butoxy)carbonyl]amino}-2-{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}acetic acid)

2-{[(Tert-butoxy)carbonyl]amino}-2-{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}acetic acid is a specialized organic compound featuring a unique cyclic structure and functional groups. This compound offers distinct advantages for chemical synthesis, particularly in the development of complex molecules with tailored properties. Its incorporation into synthetic pathways can enhance selectivity and yield, making it a valuable tool for organic chemists.
2-{[(Tert-butoxy)carbonyl]amino}-2-{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}acetic acid structure
2287259-89-4 structure
Product Name:2-{[(Tert-butoxy)carbonyl]amino}-2-{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}acetic acid
CAS No:2287259-89-4
MF:C17H27NO4
MW:309.400585412979
CID:5599548
PubChem ID:137944135
Update Time:2025-07-15

2-{[(Tert-butoxy)carbonyl]amino}-2-{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
    • 2287259-89-4
    • 2-{[(tert-butoxy)carbonyl]amino}-2-{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}acetic acid
    • EN300-6761291
    • 2-{[(Tert-butoxy)carbonyl]amino}-2-{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}acetic acid
    • Inchi: 1S/C17H27NO4/c1-15(2,3)22-14(21)18-12(13(19)20)17-8-16(9-17,10-17)11-6-4-5-7-11/h11-12H,4-10H2,1-3H3,(H,18,21)(H,19,20)
    • InChI Key: XRSKSBCWJFSHLT-UHFFFAOYSA-N
    • SMILES: OC(C(C12CC(C3CCCC3)(C1)C2)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 309.19400834g/mol
  • Monoisotopic Mass: 309.19400834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 75.6Ų

2-{[(Tert-butoxy)carbonyl]amino}-2-{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}acetic acid Pricemore >>

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Additional information on 2-{[(Tert-butoxy)carbonyl]amino}-2-{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}acetic acid

Introduction to 2-{[(Tert-butoxy)carbonyl]amino}-2-{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}acetic acid (CAS No: 2287259-89-4)

2-{[(Tert-butoxy)carbonyl]amino}-2-{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}acetic acid, identified by its CAS number 2287259-89-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate cyclic structure and functional groups, making it a valuable candidate for further research and development in drug discovery.

The molecular framework of 2-{[(Tert-butoxy)carbonyl]amino}-2-{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}acetic acid consists of a central acetic acid moiety modified with both an amino group and a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group is particularly noteworthy, as it serves as an important protecting group in peptide synthesis and other biochemical applications, ensuring stability during synthetic processes while allowing for selective deprotection when necessary.

The bicyclic structure, specifically the 3-cyclopentylbicyclo[1.1.1]pentan-1-yl moiety, introduces a high degree of steric complexity to the molecule. This feature can be leveraged to modulate binding interactions with biological targets, potentially enhancing selectivity and efficacy in drug design. The cyclopentyl ring, in particular, is known for its ability to occupy specific binding pockets in proteins, making it a common motif in medicinal chemistry.

In recent years, there has been growing interest in the development of novel scaffolds that incorporate complex cyclic structures for their potential therapeutic applications. The compound 2-{[(Tert-butoxy)carbonyl]amino}-2-{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}acetic acid aligns with this trend, as its unique architecture may offer advantages over simpler linear or planar molecules in terms of metabolic stability and target engagement.

One of the most compelling aspects of this compound is its potential utility in the synthesis of bioactive molecules. The combination of the amino and Boc-protected acetic acid groups provides a versatile platform for further derivatization, allowing chemists to explore a wide range of structural modifications. This flexibility is crucial for optimizing pharmacokinetic properties such as solubility, bioavailability, and metabolic clearance.

Recent studies have begun to explore the use of similar scaffolds in the development of small-molecule inhibitors targeting various disease-related proteins. For instance, the bicyclic motif has been shown to mimic natural product structures that exhibit potent biological activity. By leveraging these natural templates, researchers aim to design molecules that can interact with biological targets in a highly specific manner.

The tert-butoxycarbonyl (Boc) group on the amino nitrogen not only provides stability during synthetic operations but also serves as a handle for introducing additional functional groups through subsequent chemical transformations. This dual functionality makes 2-{[(Tert-butoxy)carbonyl]amino}-2-{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}acetic acid a particularly useful intermediate in multi-step synthetic routes towards more complex pharmacophores.

Moreover, the cyclopentyl ring contributes to the overall conformational flexibility of the molecule, which can be critical for achieving optimal binding affinity with biological targets. This conformational adaptability allows the compound to adopt multiple orientations when interacting with proteins or other biomolecules, potentially enhancing its efficacy as a drug candidate.

In the context of drug discovery, the ability to fine-tune molecular properties through structural modifications is paramount. The presence of both protecting and reactive groups on 2-{[(Tert-butoxy)carbonyl]amino}-2-{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}acetic acid provides chemists with numerous opportunities to optimize key pharmacokinetic parameters such as solubility, permeability, and metabolic stability.

Recent advances in computational chemistry have also facilitated the rational design of molecules like 2-{[(Tert-butoxy)carbonyl]amino}-2-{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}acetic acid by allowing researchers to predict how different structural features will influence biological activity. These computational tools can help identify promising candidates for experimental validation, thereby accelerating the drug discovery process.

The versatility of this compound is further highlighted by its potential applications in peptidomimetics—molecules designed to mimic peptides without their drawbacks such as poor stability or immunogenicity. By incorporating cyclic motifs and functional groups that can interact with biological targets in a similar manner to peptides but with improved physicochemical properties, researchers can develop more effective therapeutic agents.

As interest in targeted therapies continues to grow, compounds like 2-{[(Tert-butoxy)carbonyl]amino}-2-{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}acetic acid are likely to play an increasingly important role in drug development pipelines across various therapeutic areas including oncology, inflammation, and neurodegenerative diseases.

The synthesis of such complex molecules often presents significant challenges due to their intricate stereochemistry and multiple functional groups requiring precise control during preparation. However; modern synthetic methodologies have made considerable progress toward overcoming these obstacles through innovative approaches such as asymmetric catalysis and transition-metal-mediated reactions.

In conclusion,2-{[(Tert-butoxy)carbonyl]amino}-2-{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}acetic acid (CAS No: 2287259-89-4) represents an exciting opportunity for researchers seeking novel molecular scaffolds for drug discovery applications Its unique structural features offer potential advantages over simpler alternatives making it worth exploring further both academically industrially It remains clear however that much work remains before this promising compound can be translated into clinical use but initial findings suggest it could have significant utility moving forward

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